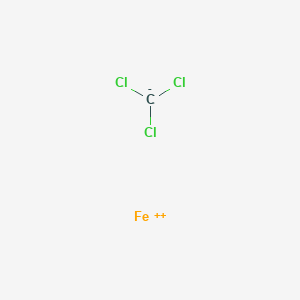
13,23-Dimethylpentatriaconta-13,22-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,23-Dimethylpentatriaconta-13,22-diene is a chemical compound with the molecular formula C37H72. It is a long-chain hydrocarbon with two double bonds located at the 13th and 22nd positions, and methyl groups at the 13th and 23rd positions. This compound is part of the diene family, which is characterized by the presence of two double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13,23-Dimethylpentatriaconta-13,22-diene can be achieved through various organic synthesis methods. One common approach involves the use of alkenes and allylic halides. The base-induced elimination of hydrogen halide (HX) from an allylic halide is a typical reaction used to prepare conjugated dienes .
Analyse Des Réactions Chimiques
Types of Reactions: 13,23-Dimethylpentatriaconta-13,22-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for dienes.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Applications De Recherche Scientifique
13,23-Dimethylpentatriaconta-13,22-diene has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Potential use in studying lipid metabolism and interactions with biological membranes.
Medicine: Investigated for its potential role in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of synthetic polymers and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 13,23-Dimethylpentatriaconta-13,22-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as addition reactions. The pathways involved include the formation of intermediate carbocations or radicals, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the production of natural rubber.
Cholesta-7,22-diene-3β,5α,6β-triol: A compound with similar structural features but different functional groups.
Uniqueness: 13,23-Dimethylpentatriaconta-13,22-diene is unique due to its long carbon chain and specific placement of double bonds and methyl groups. This structure imparts distinct chemical properties and reactivity compared to shorter-chain dienes.
Propriétés
Numéro CAS |
90052-45-2 |
|---|---|
Formule moléculaire |
C37H72 |
Poids moléculaire |
517.0 g/mol |
Nom IUPAC |
13,23-dimethylpentatriaconta-13,22-diene |
InChI |
InChI=1S/C37H72/c1-5-7-9-11-13-15-17-20-24-28-32-36(3)34-30-26-22-19-23-27-31-35-37(4)33-29-25-21-18-16-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
Clé InChI |
YXDBUTMSLYJQPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


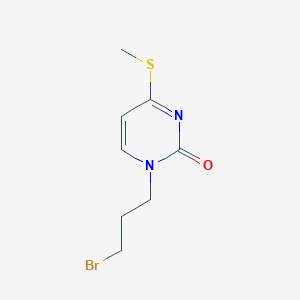
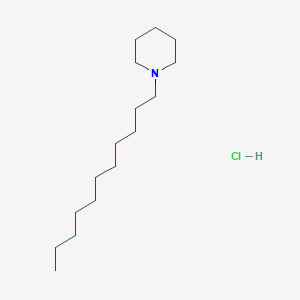

![N-Ethyl-N-{[methyldi(prop-1-en-1-yl)silyl]methyl}ethanamine](/img/structure/B14375381.png)
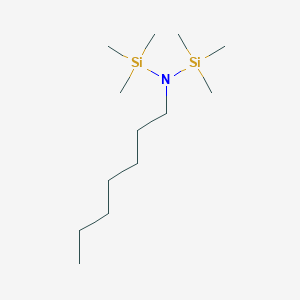
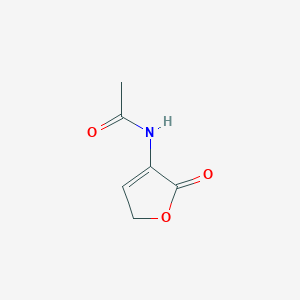
![1-[2-(Benzylsulfanyl)-2-methylpropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14375412.png)
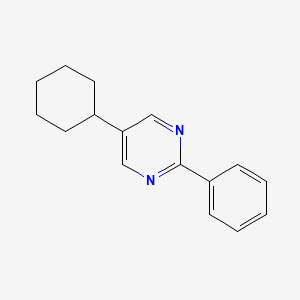


![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
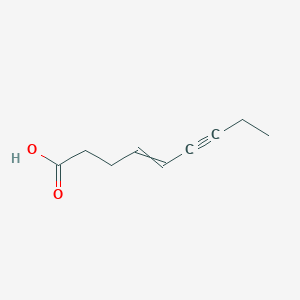
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
